6-(Piperidin-4-yl)isoquinoline

Physicochemical properties Drug-likeness Scaffold selection

Researchers targeting Rho-kinase (ROCK1/2) require the precise 6-substituted geometry validated in Sanofi's patent estate (US 8188117). 6-(Piperidin-4-yl)isoquinoline delivers this exact vector, enabling SAR exploration beyond the clinical candidate SAR407899. Key advantages: • Direct C-C linkage avoids the metabolically labile ether of SAR407899, offering pharmacokinetic differentiation. • Commercial purity of 97%+ reduces purification burden during parallel library synthesis. • Multi-gram quantities available from major suppliers ensure resupply continuity for hit-to-lead programs.

Molecular Formula C14H16N2
Molecular Weight 212.29
CAS No. 1020277-43-3
Cat. No. B3201727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Piperidin-4-yl)isoquinoline
CAS1020277-43-3
Molecular FormulaC14H16N2
Molecular Weight212.29
Structural Identifiers
SMILESC1CNCCC1C2=CC3=C(C=C2)C=NC=C3
InChIInChI=1S/C14H16N2/c1-2-14-10-16-8-5-13(14)9-12(1)11-3-6-15-7-4-11/h1-2,5,8-11,15H,3-4,6-7H2
InChIKeyWKJJFCLGSAPOMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Identity & Procurement: 6-(Piperidin-4-yl)isoquinoline


6-(Piperidin-4-yl)isoquinoline (CAS 1020277-43-3) is a heterocyclic building block comprising a piperidine ring directly attached via a C–C bond to the 6-position of an isoquinoline core, with molecular formula C₁₄H₁₆N₂ and molecular weight 212.29 g/mol . This compound serves as a key synthetic intermediate in medicinal chemistry, most notably as the parent scaffold for 6-piperidinyl-substituted isoquinoline and isoquinolone derivatives claimed as Rho-kinase (ROCK) inhibitors in the Sanofi patent family [1]. Unlike its more oxidized congener SAR407899 (6-(piperidin-4-yloxy)isoquinolin-1(2H)-one, CAS 923359-38-0) — a clinical-stage ROCK inhibitor with ROCK-2 IC₅₀ of 135 nM and human ROCK-2 Kᵢ of 36 nM — the target compound retains the fully unsaturated isoquinoline system and a direct C–C linkage, making it a distinct and modular entry point for structure–activity relationship (SAR) exploration, rather than a pre-optimized bioactive molecule.

Regioisomer and Heterocycle Specificity of 6-(Piperidin-4-yl)isoquinoline


Regioisomeric variants — 5-(piperidin-4-yl)isoquinoline (CAS 1256807-40-5) and 4-(piperidin-4-yl)isoquinoline (CAS 256372-14-2) — share the same molecular formula but differ critically in substitution position, which directly impacts molecular recognition in target-binding pockets. The Sanofi patent family (US 2011/0245248, US 8188117) exclusively claims 6-piperidinyl-substituted isoquinoline and isoquinolone derivatives as ROCK inhibitors [1], establishing the 6-position as a privileged attachment point. Heteroatom substitution generates even larger functional divergence: replacement of the piperidine NH with a piperazine introduces an additional basic center (predicted ΔpKₐ ≈ 3–4 units) and a second hydrogen-bond donor, while the linker change from direct C–C to ether (–O–) as in SAR407899 reduces conformational flexibility and alters electronic distribution across the bicyclic system. For the procurement scientist, selecting the 6-piperidin-4-yl regioisomer is not a matter of convenience but of accessing the specific vector and geometry encoded in the patent SAR landscape [2].

Differentiation Evidence for 6-(Piperidin-4-yl)isoquinoline


LogP & TPSA: 5-Regioisomer Comparison

6-(Piperidin-4-yl)isoquinoline exhibits a calculated LogP of 2.70 and TPSA of 24.92 Ų . The 5-substituted regioisomer (CAS 1256807-40-5), while sharing the same molecular formula (C₁₄H₁₆N₂, MW 212.29 g/mol), has no publicly reported LogP or TPSA values from authoritative databases, indicating that the 6-isomer benefits from superior computed property availability for medicinal chemistry triaging. Both regioisomers are constitutional isomers and therefore share identical molecular weight, atom count, and hydrogen-bond donor/acceptor counts; the differential positioning of the piperidine ring on the isoquinoline scaffold generates a distinct three-dimensional vector that influences shape complementarity in protein binding sites [1]. The LogP of 2.70 places the compound within the favorable range for CNS drug-likeness and oral absorption, while the TPSA of 24.92 Ų is below the 60 Ų threshold commonly associated with blood–brain barrier penetration [2].

Physicochemical properties Drug-likeness Scaffold selection

Purity Benchmarking vs. 5-Regioisomer

Two independent vendors supply 6-(piperidin-4-yl)isoquinoline with reported purity values of 97% (Bidepharm, batch-specific QC with NMR, HPLC, GC) and 98% (Leyan, product specification) . In contrast, the 5-substituted regioisomer is listed at 95% purity by Bidepharm and Sigma-Aldrich . This represents a 2–3 percentage point purity advantage for the 6-isomer. Although both regioisomers are sold as research-grade building blocks, the higher baseline purity of the 6-isomer across multiple vendors reduces the likelihood that downstream reactions will be compromised by isomeric impurities or unidentified contaminants. The Bidepharm listing specifically notes the provision of batch-specific analytical data (NMR, HPLC, GC), offering procurement traceability not uniformly available for the 5-isomer.

Purity Quality control Procurement specification

Patent-Exclusive 6-Position for ROCK Inhibition

The Sanofi patent family (US 2011/0245248 A1; US 8,188,117 B2) explicitly and exclusively claims 6-piperidinyl-substituted isoquinoline (Formula I′) and isoquinolone (Formula I) derivatives as inhibitors of Rho-kinase (ROCK) and/or ROCK-mediated phosphorylation of myosin light chain phosphatase [1][2]. No equivalent patent estate exists for the 4-, 5-, 7-, or 8-substituted regioisomers. The rationale for the 6-position is rooted in the structure–activity relationship (SAR) of this series: the 6-substitution vector projects the piperidine NH into a solvent-exposed region of the ROCK ATP-binding pocket while maintaining critical hydrophobic contacts between the isoquinoline core and the kinase hinge region. The clinical candidate SAR407899 (6-(piperidin-4-yloxy)isoquinolin-1(2H)-one) — which demonstrates ROCK-2 IC₅₀ of 135 nM, human ROCK-2 Kᵢ of 36 nM, and selectivity over 79 other kinases at concentrations up to 10 µM [3] — shares this 6-substitution pattern and validates the pharmacophoric relevance of the attachment point. For teams pursuing ROCK-targeted drug discovery, the 6-isomer is the directly relevant starting scaffold for patent landscape navigation and lead generation.

ROCK inhibitor Scaffold patent Structure–activity relationship

Structural Divergence vs. SAR407899

The target compound, 6-(piperidin-4-yl)isoquinoline, differs from the clinical-stage ROCK inhibitor SAR407899 (6-(piperidin-4-yloxy)isoquinolin-1(2H)-one) in three critical structural features: (1) linker connectivity — direct C–C bond vs. ether (C–O–C) linkage; (2) ring oxidation state — fully aromatic isoquinoline vs. isoquinolin-1(2H)-one (lactam); and (3) molecular weight — 212.29 vs. 244.29 g/mol . These structural differences confer fundamentally distinct chemical reactivity profiles. The C–C linkage of the target compound is resistant to metabolic O-dealkylation, a common clearance pathway for ether-linked analogues. The isoquinoline core (vs. isoquinolone) provides an additional aromatic CH bond amenable to electrophilic aromatic substitution or directed C–H functionalization, and the absence of the lactam carbonyl eliminates a hydrogen-bond acceptor that can engage in undesired off-target interactions. The piperidine secondary amine (predicted pKₐ ≈ 9.5–10.5) [1] is available as a synthetic handle for amide coupling, reductive amination, sulfonylation, or Boc-protection, making the target compound a more versatile diversification point than the pre-functionalized SAR407899 scaffold.

Building block Derivatization Linker chemistry

Piperidine–Piperazine Basicity and H-Bonding

Replacement of the piperidine ring with piperazine — as in 6-(piperazin-1-yl)isoquinoline (CAS 936643-77-5) — introduces a second basic nitrogen into the saturated heterocycle. Piperazine exhibits two pKₐ values: approximately 9.8 (protonated N⁴) and 5.6 (protonated N¹), whereas piperidine has a single pKₐ of approximately 10.6 [1]. This dual basicity profile of piperazine significantly alters the pH-dependent ionization state, solubility, and protein-binding electrostatics at physiological pH. Furthermore, 6-(piperazin-1-yl)isoquinoline features 2 hydrogen-bond donors (both piperazine NH groups) vs. 1 HBD for the target compound , which increases TPSA and may reduce membrane permeability. The piperidine analogue provides a simpler pharmacological profile with a single ionizable center, making it a cleaner probe for SAR studies where the effect of a monobasic amine is being interrogated. Vendor purity data: 6-(piperazin-1-yl)isoquinoline ranges from 95% (Chemenu, AKSci) to ≥99% (Cayman Chemical) , compared to 97–98% for the target piperidine compound, indicating comparable but not uniformly superior quality across suppliers.

Basicity Hydrogen bonding Heterocycle selection

Piperidine NH Derivatization Versatility

The secondary amine of the piperidine ring in 6-(Piperidin-4-yl)isoquinoline serves as a versatile synthetic handle for late-stage diversification chemistries. Standard transformations include: amide coupling with carboxylic acids (HATU/EDCI conditions), reductive amination with aldehydes, sulfonylation with sulfonyl chlorides, urea formation with isocyanates, and Boc/Fmoc protection for orthogonal synthesis strategies [1]. In contrast, the closest commercially relevant comparator, SAR407899 (6-(piperidin-4-yloxy)isoquinolin-1(2H)-one), already incorporates an isoquinolone core with reduced aromaticity and a pre-installed ether linker, limiting the scope of core modifications. The antimycotics study by Hain et al. (2025) demonstrates that piperidine–isoquinoline hybrid molecules can be prepared via reductive amination as a key reaction step, achieving complete growth inhibition of Candida albicans and C. krusei for 5–6 compounds in the series at screening concentrations [2]. While this study employs tetrahydroisoquinoline scaffolds rather than the fully aromatic isoquinoline of the target compound, it validates the general synthetic tractability of piperidine–isoquinoline hybrids for library synthesis. No equivalent derivatization library has been reported for the 4- or 5-substituted regioisomers, underscoring the relative under-exploration of alternative attachment points.

Synthetic handle Library synthesis Parallel chemistry

Application Scenarios for 6-(Piperidin-4-yl)isoquinoline


ROCK-Targeted Lead Generation

For drug discovery programs targeting Rho-kinase (ROCK1/ROCK2), 6-(Piperidin-4-yl)isoquinoline provides the exact attachment geometry validated by the Sanofi patent estate (US 2011/0245248, US 8,188,117) [1]. The direct C–C linkage and fully aromatic isoquinoline core serve as a starting point for designing novel ROCK inhibitors that operate outside the chemical space of SAR407899 (ether-linked isoquinolone clinical candidate). Researchers can exploit the piperidine NH for parallel amide library synthesis while retaining the isoquinoline scaffold for hinge-binding interactions in the kinase ATP pocket. The compound's LogP of 2.70 and TPSA of 24.92 Ų predict favorable permeability characteristics for cellular target engagement studies.

Scaffold-Hopping and IP Around Sanofi ROCK Series

The target compound occupies a strategic position in the chemical space between inactive regioisomers and the pre-optimized clinical candidate SAR407899. Groups pursuing freedom-to-operate or novel composition-of-matter patents can use this scaffold for systematic SAR exploration: varying the N-substituent on the piperidine ring, modifying the isoquinoline core via electrophilic substitution, or introducing substituents at the isoquinoline 1- and 3-positions. The absence of the metabolically labile ether linker (present in SAR407899) may afford pharmacokinetic differentiation [1]. The higher commercial purity (97–98%) vs. the 5-regioisomer (95%) reduces purification burden during parallel synthesis campaigns.

Chemical Probe Synthesis with Monobasic Amine

When a single-basicity amine is required as a solubility handle or binding element (as opposed to the dual-basicity piperazine), 6-(Piperidin-4-yl)isoquinoline offers a cleaner pharmacological profile with pKₐ ≈ 10.6 [1]. The compound can be directly conjugated to fluorophores, biotin tags, or photoaffinity labels via the piperidine NH without introducing additional ionizable centers. The isoquinoline chromophore (λₐᵦₛ ~270–330 nm) provides intrinsic UV detectability for HPLC-based purity assessment of conjugate products. Documentation from Bidepharm and Leyan confirming batch-specific QC data (NMR, HPLC, GC) supports the traceability requirements of chemical biology probe production.

FBDD Library Member with Pre-Validated Vector

With a molecular weight of 212.29 g/mol, 6-(Piperidin-4-yl)isoquinoline falls within the rule-of-three fragment space (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) as defined for fragment-based screening libraries [1]. The compound satisfies all fragment-likeness criteria (cLogP = 2.70, HBD = 1, HBA = 2, TPSA = 24.92 Ų, RotB = 1) , making it suitable for NMR-based or SPR-based fragment screening. Unlike the 5-isomer, the 6-isomer benefits from pre-existing structural biology context encoded in the Sanofi ROCK inhibitor SAR, providing a rational growth vector should an initial fragment hit be identified. The compound is available in multi-gram quantities from multiple vendors , ensuring resupply continuity for hit-to-lead expansion.

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